molecular formula C20H21ClN4O2 B6477905 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640972-88-7

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No.: B6477905
CAS No.: 2640972-88-7
M. Wt: 384.9 g/mol
InChI Key: AENTWVYNSFOCGY-UHFFFAOYSA-N
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Description

This compound is a non-polymer with a molecular weight of 382.804 . It contains a pyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves a yield of 69%, with a melting point of 251–253 °C . The IR (KBr, cm −1) ν: 3491 (NH), 1678 (amide I), 1665 (C=N), 1625 (amide II); 1 H NMR (CDCl 3) δ ppm: 2.58 (s, 3H, N–CH 3), 3.51 (s, 3H, OCH 3), 3.88 (d, 2H, pyraz-H-4), 6.95 (m, 1H, pyraz-H-5), 7.28–8.09 (m, 11H, Ar–H), 10.80 (s, 1H, CONH, exchangeable with D 2 O) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total atom count of 42, a chiral atom count of 0, and a bond count of 45 . The aromatic bond count is 21 .


Chemical Reactions Analysis

The compound reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 382.804 . The compound is a non-polymer with a formal charge of 0 . The compound has a molecular formula of C18H15ClN6O2 .

Future Directions

The future directions for this compound could involve further exploration of its anti-cancer properties . Additionally, more research could be conducted to understand its mechanism of action and potential applications in medicinal chemistry.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-25-18(10-12-23-25)15-5-3-14(4-6-15)9-11-22-20(26)24-17-13-16(21)7-8-19(17)27-2/h3-8,10,12-13H,9,11H2,1-2H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENTWVYNSFOCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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